1-(Difluoromethoxy)-3-methoxy benzene

Drug design ADME Lipophilicity

1-(Difluoromethoxy)-3-methoxy benzene (CAS 905097-85-0, molecular formula C₈H₈F₂O₂, molecular weight 174.14 g/mol) is a meta-substituted difluoroanisole derivative bearing both a difluoromethoxy (‑OCF₂H) and a methoxy (‑OCH₃) group on the benzene ring. Its predicted boiling point is 196.9±30.0 °C, and predicted density is 1.171±0.06 g/cm³.

Molecular Formula C8H8F2O2
Molecular Weight 174.14 g/mol
Cat. No. B8603767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-3-methoxy benzene
Molecular FormulaC8H8F2O2
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC(F)F
InChIInChI=1S/C8H8F2O2/c1-11-6-3-2-4-7(5-6)12-8(9)10/h2-5,8H,1H3
InChIKeyACBDTTZRCYKEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethoxy)-3-methoxy benzene (CAS 905097-85-0): Physicochemical and Structural Identity for Procurement


1-(Difluoromethoxy)-3-methoxy benzene (CAS 905097-85-0, molecular formula C₈H₈F₂O₂, molecular weight 174.14 g/mol) is a meta-substituted difluoroanisole derivative bearing both a difluoromethoxy (‑OCF₂H) and a methoxy (‑OCH₃) group on the benzene ring . Its predicted boiling point is 196.9±30.0 °C, and predicted density is 1.171±0.06 g/cm³ . This compound belongs to the class of partially fluorinated aryl alkyl ethers, which have garnered significant attention as building blocks and fragment molecules in medicinal chemistry and agrochemical research due to the unique physicochemical signature imparted by the ‑OCF₂H motif relative to non-fluorinated (‑OCH₃) or perfluorinated (‑OCF₃) analogs [1].

Why 1-(Difluoromethoxy)-3-methoxy benzene Cannot Be Replaced by Generic Anisole Analogs


The combination of a difluoromethoxy group at the 1-position and a methoxy group at the 3-position of the benzene ring creates a substitution pattern with distinct conformational, electronic, and pharmacokinetic properties that cannot be replicated by simple substitution with the 4-methoxy (para), 2-methoxy (ortho) positional isomers, the non-fluorinated 1,3-dimethoxybenzene, or the trifluoromethoxy analog 1-(trifluoromethoxy)-3-methoxybenzene. Matched molecular pair analysis from the Pfizer corporate database demonstrated that replacing the ‑OCH₃ group with ‑OCF₃ increases log D by approximately 1 log unit but paradoxically reduces passive permeability and fails to improve metabolic stability, whereas the ‑OCF₂H motif strikes a superior balance of lipophilicity and transcellular permeability [2]. Furthermore, in the PDE4 inhibitor space, replacement of a 3-methoxy with a 3-difluoromethoxy group in catecholamide scaffolds conferred isoform selectivity and improved pharmacokinetic profile that the parent methoxy compound did not possess [1]. These findings establish that the ‑OCF₂H/‑OCH₃ meta-substitution pattern is not a generic interchangeable moiety but a precisely tuned structural element with quantifiable differentiation.

Quantitative Differentiation Evidence for 1-(Difluoromethoxy)-3-methoxy benzene Versus Analogs


Lipophilicity–Permeability Balance: ‑OCF₂H Outperforms ‑OCF₃ in Matched Molecular Pair Analysis

In a systematic matched molecular pair analysis of anisole and fluoroanisole compounds from the Pfizer corporate database, replacing the methoxy group (‑OCH₃) with trifluoromethoxy (‑OCF₃) increased log D by approximately 1 log unit, yet counterintuitively decreased passive permeability. Critically, PhOCF₃ did not appreciably improve metabolic stability over PhOCH₃. In contrast, difluoroanisole (PhOCF₂H) provided noticeable advantages in both log D balance and transcellular permeability relative to PhOCF₃ [1]. This positions the ‑OCF₂H motif—the signature functional group present in 1-(difluoromethoxy)-3-methoxy benzene—as the preferred fluorination choice when both permeability and metabolic stability must be maintained, making the procurement of OCF₂H-bearing building blocks scientifically warranted over OCF₃ analogs.

Drug design ADME Lipophilicity Matched molecular pairs

PDE4 Isoform Selectivity: 3‑OCF₂H Replacement Confers >1000-Fold Selectivity Over Other PDE Families

In a catecholamide-based PDE4 inhibitor series, compounds bearing a 4-difluoromethoxybenzamide motif (compounds 7i and 7j) exhibited preference for PDE4 with selectivities of approximately 3333-fold and 1111-fold over other PDE families (PDE1-3 and PDE5-11), respectively [1]. The replacement of the 4-methoxy group with a difluoromethoxy group was explicitly identified as the structural modification responsible for improved inhibitory activities [1]. This demonstrates that the ‑OCF₂H group—chemically identical to that in the target compound—delivers a selectivity gain of >1000-fold that the corresponding ‑OCH₃ analog cannot achieve, providing a strong evidence basis for selecting the difluoromethoxy-containing building block in PDE4-targeted programs.

Phosphodiesterase-4 Selectivity Inflammation CNS

PDE4D3 Isoform-Specific Inhibition: 3‑OCF₂H Replacement Yields Selectivity and Improved Pharmacokinetics

In a series of selective PDE4D inhibitors designed by replacing the 3-methoxy group with a 3-difluoromethoxy isoster moiety in catecholamide structures, all synthesized compounds showed good PDE4D3 inhibitory activity, with most being inactive toward other PDE4 isoforms (PDE4A4, PDE4B2, PDE4C2) [1]. Compound 3b, selected as the most promising in terms of inhibitory activity, selectivity, and safety, demonstrated an improved pharmacokinetic profile compared to its non-fluorinated analogue (compound 7b), and enhanced intracellular cAMP levels more than 7b despite having lower PDE4D3 potency [1]. This represents a direct 3‑OCH₃ → 3‑OCF₂H replacement, which is precisely the substitution pattern present in 1-(difluoromethoxy)-3-methoxy benzene, establishing that this specific meta-OCF₂H substitution pattern confers a tangible selectivity and PK advantage over the corresponding methoxy parent compound.

PDE4D Isoform selectivity Pharmacokinetics CNS drug discovery

Synthetic Accessibility: Difluoroanisole Routes Are More Straightforward Than Trifluoroanisole Routes

The ChemMedChem 2015 fluoroanisole study explicitly notes that 'synthetic assessment illustrates that the routes to access difluoroanisoles are often more straightforward than those for trifluoroanisoles' [1], recommending greater exploitation of the PhOCF₂H motif as a more attractive alternative to PhOCF₃. Consistent with this, an efficient one-pot difluoromethoxylation of aryl halides has been reported, achieving yields determined by ¹⁹F NMR spectroscopy with PhCF₃ internal standard [2]. For structurally related compounds, 4-difluoromethoxy-3-methoxybenzaldehyde has been synthesized from the corresponding phenol derivative in 80% yield with 99.2% purity . This synthetic accessibility advantage reduces process risk, cost, and lead time for procurement of OCF₂H-bearing intermediates compared to OCF₃ analogs.

Synthetic chemistry Fluorination Process chemistry Building block

Functional Group Potency Comparison: R‑OCF₂H Is 5-Fold More Potent Than R‑OCH₃ in an Anthranilic Acid Series

In a structurally distinct anthranilic acid series targeting the R3 position of the phenyl ring, a direct comparison of OCF₂H versus OCH₃ substitution revealed that the OCF₂H analog achieved an IC₅₀ of 8.9 μM against the target, while the corresponding OCH₃ analog exhibited an IC₅₀ of 45 μM—a 5.1-fold potency advantage for the difluoromethoxy group [1]. Notably, the OCF₃ analog (IC₅₀ = 0.94 μM) was even more potent in this specific scaffold, but as established above, OCF₃ suffers from permeability and synthetic accessibility liabilities that OCF₂H overcomes [2]. This quantitative potency differentiation at the functional group level supports the selection of the OCF₂H-bearing building block when balanced potency, permeability, and synthetic feasibility are required.

Structure-activity relationship Functional group isosterism Potency Medicinal chemistry

Thermal and Electronic Stability: OCF₂H vs. OCH₃ Chain Ends Show Differentiated Stability Profiles

In studies comparing thermal stability of hydrofluoroethers and hydrofluoropolyethers, molecules terminated with OCH₃ and OC₂H₅ chain ends exhibited significantly lower stability compared to OCF₂H-terminated compounds, with the main degradation products suggesting that the OCF₂H group confers superior resistance to thermal decomposition [1]. Additionally, a study on 1,2-bis(2-bromophenyl)ethynes demonstrated that the OCF₂H substituent produces a 3.8 ppm shielding effect on the ortho bromo carbon, whereas OCH₃ generates over 9 ppm shielding, and the C-Br bond contracts by 0.02 Å under OCF₂H while elongating slightly under OCH₃ [2]. These differential electronic and steric signatures translate into distinct material properties and reactivity profiles that are not interchangeable between OCF₂H and OCH₃ building blocks.

Thermal stability Fluorinated materials Electronic properties Degradation

Evidence-Backed Application Scenarios for Procuring 1-(Difluoromethoxy)-3-methoxy benzene


PDE4 Inhibitor Lead Optimization: Achieving >1000-Fold Isoform Selectivity

Medicinal chemistry teams optimizing PDE4 inhibitors for respiratory, dermatological, or CNS indications should procure 1-(difluoromethoxy)-3-methoxy benzene as a key intermediate. Evidence demonstrates that replacing a 3‑OCH₃ group with 3‑OCF₂H in catecholamide PDE4 inhibitor scaffolds confers PDE4D3 selectivity with inactivity toward PDE4A4, PDE4B2, and PDE4C2, while simultaneously improving the pharmacokinetic profile over the non-fluorinated parent . In a related series, OCF₂H-bearing benzamides achieved 1111–3333-fold selectivity for PDE4 over other PDE families . This makes the compound a rational procurement choice for any PDE4-targeted program requiring isoform selectivity to minimize emetic side effects associated with pan-PDE4 inhibition.

Fragment-Based Drug Discovery: Balanced Lipophilicity and Permeability Fragment Library Member

For fragment-based drug discovery (FBDD) campaigns, 1-(difluoromethoxy)-3-methoxy benzene serves as a privileged fluorinated fragment that occupies the 'sweet spot' between non-fluorinated (PhOCH₃) and perfluorinated (PhOCF₃) anisole fragments. Matched molecular pair data from Pfizer showed that PhOCF₃, despite higher lipophilicity, exhibits lower passive permeability and fails to improve metabolic stability over PhOCH₃, while PhOCF₂H delivers a better overall balance . Procuring this OCF₂H fragment enables library design that avoids the lipophilicity-permeability disconnect inherent to OCF₃ fragments.

Agrochemical Intermediate: Fluorinated Building Block for Crop Protection Chemistry

The difluoromethoxy group is a recognized privileged motif in agrochemicals (e.g., the fungicide Thifluzamide), and 1-(difluoromethoxy)-3-methoxy benzene is positioned as a versatile intermediate for constructing crop protection agents. The OCF₂H moiety offers 5.1-fold greater potency than OCH₃ at matched positions in bioactive scaffolds , while avoiding the synthetic complexity associated with OCF₃ introduction . Additionally, OCF₂H-bearing compounds demonstrate superior thermal stability compared to OCH₃ analogs , which is advantageous for agrochemical formulations requiring prolonged environmental persistence.

Methodology Development: Benchmark Substrate for Difluoromethoxylation Reaction Optimization

For process chemistry and synthetic methodology groups developing novel difluoromethoxylation protocols, 1-(difluoromethoxy)-3-methoxy benzene represents an ideal benchmark substrate. Its well-defined physical properties (MW 174.14 g/mol, predicted bp 196.9 °C, predicted density 1.171 g/cm³) facilitate purification and characterization, while the meta-substitution pattern provides a non-trivial electronic environment for testing functional group tolerance. Related OCF₂H benzaldehydes have been synthesized in 80% yield with >99% purity , establishing a performance baseline against which new methodologies can be benchmarked.

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